Propionitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Acrylonitrile: The main industrial route to propionitrile is the hydrogenation of acrylonitrile. .
Ammoxidation of Propanol: this compound can also be prepared by the ammoxidation of propanol or propionaldehyde.
Dehydration of Propionamide: In the laboratory, this compound can be synthesized by the dehydration of propionamide.
Catalytic Reduction of Acrylonitrile: Another laboratory method involves the catalytic reduction of acrylonitrile.
Distillation of Ethyl Sulfate and Potassium Cyanide: This compound can also be produced by distilling ethyl sulfate and potassium cyanide.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Propionitrile undergoes hydrolysis to form propionamide and propionic acid.
Reduction: This compound can be reduced to propylamine by hydrogenation.
Substitution: This compound can participate in substitution reactions, such as the Houben-Hoesch reaction, to form various organic compounds.
Common Reagents and Conditions
Hydrogenation: Catalysts like copper phosphate, rhodium, and Raney nickel are used in the hydrogenation of acrylonitrile to produce this compound.
Ammoxidation: Ammonia and oxygen are used in the ammoxidation of propanol to produce this compound.
Hydrolysis: Near-critical water is used for the hydrolysis of this compound to produce propionamide and propionic acid.
Major Products
Propionamide: Formed by the hydrolysis of this compound.
Propionic Acid: Another product of the hydrolysis of this compound.
Propylamine: Formed by the reduction of this compound.
Scientific Research Applications
Propionitrile has various applications in scientific research and industry:
Solvent: It is used as a solvent for fatty acids, oils, unsaturated hydrocarbons, and aromatic alcohols.
Chemical Intermediate: This compound is a precursor to propylamines and is used in the preparation of the drug flopropione.
Catalyst Component: It is a component of transition-metal complex catalysts.
Stabilizer: This compound is used as a stabilizer for chlorinated solvents.
Dielectric Fluid: It is used as a dielectric fluid in various applications.
Recrystallization: This compound is used for the recrystallization of steroids.
Biochemistry: It serves as a chemical intermediate in biochemistry.
Mechanism of Action
Propionitrile exerts its effects through various mechanisms depending on its application. For instance, in the hydrogenation process, it acts as a precursor to propylamines by undergoing reduction . In the hydrolysis process, it is converted to propionamide and propionic acid through the action of near-critical water . The molecular targets and pathways involved in these reactions include the catalytic sites of the catalysts used in hydrogenation and the reactive intermediates formed during hydrolysis.
Comparison with Similar Compounds
Propionitrile is compared with other similar nitrile compounds such as acetonitrile, aminothis compound, malononitrile, pivalonitrile, butyronitrile, and succinonitrile . Here are some key points of comparison:
Acetonitrile: This compound has a slightly higher boiling point than acetonitrile and is used as a solvent similar to acetonitrile.
Aminothis compound: Both compounds are nitriles, but aminothis compound contains an additional amino group, making it more reactive in certain chemical reactions.
Malononitrile: Malononitrile has two nitrile groups, making it more versatile in organic synthesis compared to this compound.
Pivalonitrile: Pivalonitrile has a more complex structure with a tert-butyl group, which affects its reactivity and applications.
Butyronitrile: Butyronitrile has a longer carbon chain than this compound, which influences its physical properties and uses.
Succinonitrile: Succinonitrile contains two nitrile groups and is used in different applications compared to this compound.
This compound’s uniqueness lies in its balance of properties, making it a versatile solvent and chemical intermediate with a wide range of applications in various fields.
Properties
IUPAC Name |
propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSKHRXBFJPNKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N, Array | |
Record name | PROPIONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1021879 | |
Record name | Propionitrile | |
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Molecular Weight |
55.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propionitrile appears as a colorless liquid with an ether-like odor. Density 0.683 g / cm3. Flash point 61 °F. Toxic by inhalation, skin absorption, and ingestion. Vapors are heavier than air. Used as a solvent, and to make other chemicals., Colorless liquid with a pleasant, sweetish, ethereal odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, sweetish, ethereal odor. [Note: Forms cyanide in the body.] | |
Record name | PROPIONITRILE | |
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Boiling Point |
207 °F at 760 mmHg (EPA, 1998), 97.2 °C @ 760 mm Hg, 97 °C, 207 °F | |
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Flash Point |
35.6 °F (EPA, 1998), 2 °C, 36 °F (2 °C) (Closed Cup), 16 °C (Open Cup), 2 °C c.c., 36 °F | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |
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Solubility |
50 to 100 mg/mL at 73 °F (NTP, 1992), Miscible with ether, alcohol, In water, 1.03X10+5 mg/l @ 25 °C., Solubility in water, g/100ml at 20 °C: 10 (good), 11.9% | |
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Density |
0.802 at 32 °F (EPA, 1998) - Less dense than water; will float, SP GR: 0.7818 @ 20 °C/4 °C, Density of saturated air: 1.05 @ 22 °C (air= 1), Relative density (water = 1): 0.78, 0.78 | |
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Vapor Density |
1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.9 (Air= 1), Relative vapor density (air = 1): 1.9 | |
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Vapor Pressure |
40 mmHg at 71.6 °F (EPA, 1998), 47.4 [mmHg], Vapor pressure: 40 mm Hg @ 22 °C, 47.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.2, 35 mmHg | |
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Record name | Propionitrile | |
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Color/Form |
Colorless liquid | |
CAS No. |
107-12-0, 68130-67-6 | |
Record name | PROPIONITRILE | |
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Record name | Propanenitrile, 3-(C12-18-alkyloxy) derivs. | |
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Record name | Propionitrile | |
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Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPIONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E16N05FX3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROPIONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPIONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propionitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/UF92DDA8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-133 °F (EPA, 1998), -91.8 °C, -92 °C, -133 °F | |
Record name | PROPIONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PROPIONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPIONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Propionitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data of Propionitrile?
A1: this compound, also known as ethyl cyanide, is an organic compound with the molecular formula C3H5N. It has a molecular weight of 55.08 g/mol.
- Spectroscopic data:
- Infrared (IR) spectroscopy: The most characteristic band in the IR spectrum of this compound is the C≡N stretching vibration, typically observed around 2250 cm-1. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR spectroscopy of this compound shows signals corresponding to the methyl and methylene groups. The methyl group typically appears as a triplet, while the methylene group appears as a quartet. [, ]
- Raman spectroscopy: Raman spectroscopy is useful for studying complex formation involving this compound, as seen in studies of its interactions with phenol and silica. [, , ]
Q2: What are some common applications of this compound as a solvent in electrochemistry?
A2: this compound is often employed as a solvent in electrochemical studies due to its relatively high dielectric constant and wide electrochemical window. It is suitable for studying both reductive and oxidative processes. []
Q3: What are the implications of impurities often found in commercially available this compound for electrochemical studies?
A3: Commercially available this compound can contain impurities that significantly impact electrochemical measurements. [] These impurities can react with the compounds being studied, leading to distorted voltammetric data. For instance, the presence of impurities like 2-methyl-2-pentenal can affect the reduction behavior of 1,4-benzoquinone. []
Q4: How can one effectively purify this compound for use in electrochemical experiments?
A4: Purification methods such as distillation over phosphorus pentoxide, passing through a silica gel flash column, or using basic activated alumina can partially remove impurities from this compound. A combination of distillation and flash chromatography is generally recommended for optimal purification. []
Q5: How does the structure of this compound influence its behavior at interfaces, particularly with silica?
A5: Molecular dynamics simulations and vibrational sum-frequency generation (VSFG) spectroscopy studies have revealed that this compound forms a lipid-bilayer-like structure at the silica/liquid interface. [, ] This bilayer formation is driven by the amphiphilic nature of this compound, where the polar nitrile group interacts with the hydrophilic silica surface, while the non-polar alkyl chain points towards the bulk liquid.
Q6: What is the significance of the anisotropic thermal expansion observed in crystalline this compound?
A6: Synchrotron powder X-ray diffraction studies have shown that crystalline this compound exhibits anisotropic thermal expansion, with significantly different expansion rates along different crystallographic axes. [] This anisotropic behavior is important for understanding the behavior of this compound in environments like Titan's atmosphere, where it is believed to exist in condensed phases.
Q7: How is this compound metabolized by microorganisms like Nocardia rhodochrous LL100-21?
A7: Nocardia rhodochrous LL100-21 can utilize this compound as a source of carbon and nitrogen. [] It degrades this compound through a two-step enzymatic hydrolysis process, first converting it to propionamide and then to propionic acid and ammonia.
Q8: What enzymes are involved in the microbial degradation of this compound?
A8: The microbial degradation of this compound involves enzymes like nitrile hydratase and amidase. [, ] Nitrile hydratase catalyzes the hydration of this compound to propionamide, while amidase hydrolyzes propionamide to propionic acid and ammonia.
Q9: How do different nitriles compare in terms of their ability to support the growth of Nocardia rhodochrous LL100-21?
A9: Nocardia rhodochrous LL100-21 exhibits varying growth rates depending on the nitrile compound provided. [] Acetonitrile, hydroacrylonitrile, and this compound support robust growth, while butenenitrile, succinonitrile, and acetamide result in less growth.
Q10: What is the significance of the amido-imidol tautomerization in the reaction of this compound with 16-hydroxyhexadec-cis-9-enoic acid?
A10: In the presence of concentrated sulfuric acid, this compound reacts with 16-hydroxyhexadec-cis-9-enoic acid to form novel 9-[substituted amido]-16-ol-hexadecanoic acids. [] This reaction proceeds through an amido-imidol tautomerization, confirming the addition of the nitrile at the carbon-9 position of the fatty acid.
Q11: What factors influence the product distribution in the reaction of this compound with phosgene and hydrogen chloride?
A12: The product distribution in the reaction of this compound with phosgene and hydrogen chloride can be influenced by factors like the choice of solvent and the structure of the nitrile. [] For instance, increasing the amount of benzene as a solvent can favor the formation of isocyanates over pyrimidines.
Q12: What are the industrial applications of the reaction products obtained from this compound and alkenes with ammonia?
A13: The reaction of this compound and other alkenes with ammonia, using catalysts like nickel or cobalt, produces a variety of nitriles like acetonitrile, this compound, butyronitrile, and valeronitrile. [, ] These nitriles are valuable intermediates in the synthesis of a wide range of industrial chemicals, including polymers, pharmaceuticals, and agricultural chemicals.
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